

Application Notes and Protocols for Fenthion Sulfone Certified Reference Material (CRM)

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Compound of Interest

Compound Name: *Fenthion sulfone*

Cat. No.: *B144504*

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Introduction

Fenthion is an organophosphate insecticide used to control a wide range of pests in agriculture.[1] Its use, however, is restricted in many countries due to its toxicity to non-target organisms.[2] Fenthion metabolizes in the environment and in biological systems into several products, including **fenthion sulfone**. [2] This metabolite, along with others, is often more toxic than the parent compound, making its monitoring in food and environmental samples crucial for assessing public health risks.[2]

Fenthion sulfone certified reference material (CRM) is a highly purified and characterized substance used as a calibration standard in analytical chemistry.[3] It ensures the accuracy, precision, and traceability of analytical results in various matrices such as food, water, and soil. These application notes provide detailed protocols for the use of **fenthion sulfone** CRM in analytical laboratories.

Mechanism of Action

Fenthion, the parent compound of **fenthion sulfone**, acts by inhibiting the acetylcholinesterase (AChE) enzyme in insects, which leads to the disruption of nerve function and ultimately, death. **Fenthion sulfone** itself is a breakdown product and its primary relevance is as a marker for fenthion use and environmental contamination.

Analytical Applications

Fenthion sulfone CRM is primarily used in the quantitative analysis of pesticide residues in various samples. The most common analytical techniques are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

1. Analysis of **Fenthion Sulfone** in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol describes the determination of **fenthion sulfone** residues in produce using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

Experimental Protocol:

a. Standard Solution Preparation:

- **Primary Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **fenthion sulfone** CRM and dissolve it in 100 mL of a suitable solvent like acetonitrile or methanol in a class A volumetric flask. This solution should be stored at 2-8°C and protected from light.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

b. Sample Preparation (QuEChERS):

- Homogenize 10-15 g of the fruit or vegetable sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for fatty

matrices, GCB for pigmented samples).

- Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

c. UHPLC-MS/MS Conditions:

- UHPLC System: Agilent 1290 Infinity LC or equivalent.
- Column: A suitable reversed-phase column, such as an ACQUITY UPLC BEH C18.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: The precursor ion for **fenthion sulfone** is typically $[M+H]^+$ at m/z 311. Two product ions should be monitored for quantification and confirmation.

Data Presentation:

Parameter	Value	Reference
Limit of Quantitation (LOQ)	0.01 mg/kg	
Recovery	70-120%	
Relative Standard Deviation (RSD)	≤15%	
Correlation Coefficient (r^2)	>0.99	

2. Analysis of **Fenthion Sulfone** in Water Samples using SPE and GC-MS

This protocol outlines the analysis of **fenthion sulfone** in water samples using Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-

Mass Spectrometry (GC-MS) analysis.

Experimental Protocol:

a. Standard Solution Preparation:

- Prepare stock and working standards as described in the LC-MS/MS protocol, using a solvent suitable for GC analysis (e.g., ethyl acetate or hexane).

b. Sample Preparation (SPE):

- Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid.
- Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
- Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with deionized water to remove interferences.
- Dry the cartridge thoroughly under a stream of nitrogen.
- Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the extract to a GC vial for analysis.

c. GC-MS Conditions:

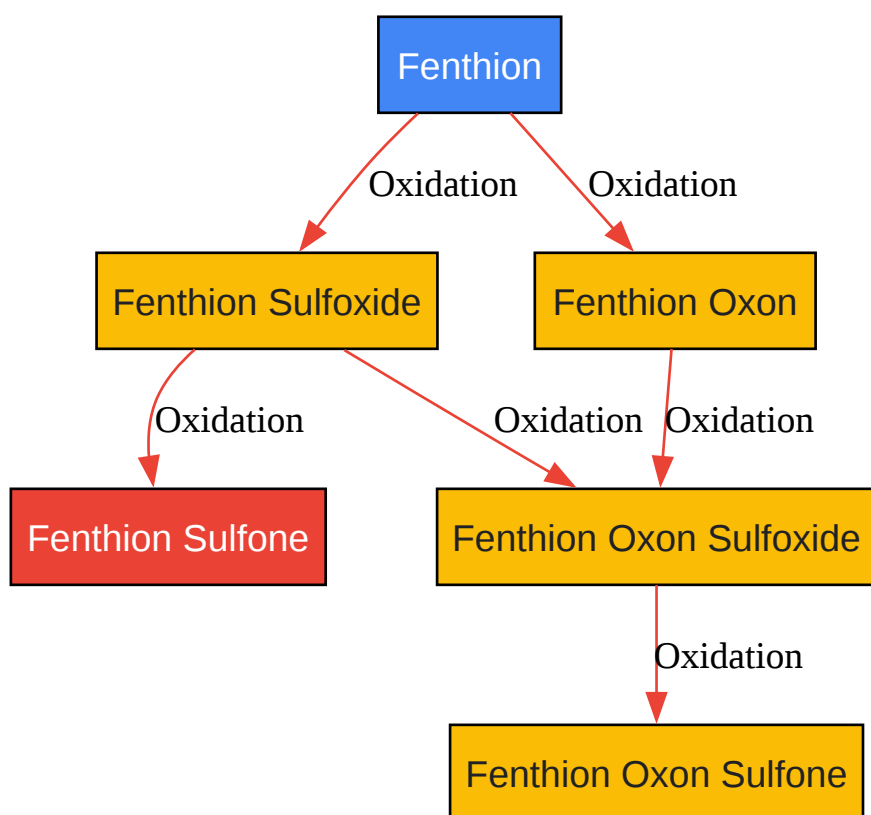
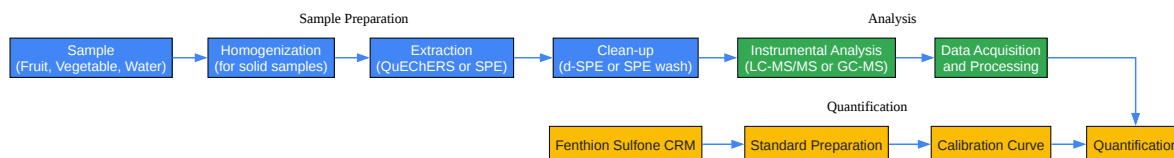
- GC System: Agilent 7890B GC or equivalent.
- Column: A low-polarity capillary column, such as a DB-5ms.
- Injector: Splitless mode.
- Carrier Gas: Helium.
- Oven Program: A temperature gradient program suitable for separating **fenthion sulfone** from other potential contaminants.

- Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Electron Ionization (EI) mode.
- Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity.

Data Presentation:

Parameter	Typical Value
Method Detection Limit (MDL)	0.01 - 0.1 µg/L
Recovery	80-115%
Relative Standard Deviation (RSD)	<15%

Visualizations



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